1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
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Overview
Description
1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is often used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience. In
Mechanism of Action
TFMPP acts as a partial agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. It also inhibits the reuptake of serotonin, leading to an increase in its levels in the brain. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects
TFMPP has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. These effects are responsible for the drug's psychoactive properties, including its euphoric and hallucinogenic effects.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages as a tool for studying the mechanisms of action of other psychoactive drugs. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse raises ethical concerns.
Future Directions
There are several potential future directions for research on TFMPP. One area of interest is the development of new psychoactive drugs based on its structure, which could have therapeutic applications in the treatment of neurological disorders. Another area of interest is the use of TFMPP as a tool for studying the mechanisms of action of other psychoactive drugs, particularly those that act on the serotonin system. Finally, further research is needed to better understand the long-term effects of TFMPP use and its potential for abuse.
Synthesis Methods
TFMPP can be synthesized through a multi-step process that involves the reaction of 1-chloro-4-nitrobenzene with 2-naphthalenylmagnesium bromide to form 1-(4-nitrophenyl)-2-naphthol. This compound is then reacted with 1,2,3,4-tetrahydro-2-naphthalenamine to form the desired product, TFMPP.
Scientific Research Applications
TFMPP has been studied for its potential therapeutic effects in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to increase the levels of serotonin, a neurotransmitter that plays a key role in regulating mood and behavior. TFMPP has also been studied for its potential as a tool for studying the mechanisms of action of other psychoactive drugs.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-18-6-9-19(10-7-18)22-11-13-23(14-12-22)20-8-5-16-3-1-2-4-17(16)15-20/h1-4,6-7,9-10,20H,5,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGCMIXIGLGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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